molecular formula C16H17BF2O2S B12965661 2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12965661
M. Wt: 322.2 g/mol
InChI Key: HRDAXJXXIDLLHK-UHFFFAOYSA-N
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Description

2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a thiophene ring substituted with a difluorophenyl group and a dioxaborolane moiety, making it a versatile reagent for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-difluorophenylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and requires heating to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize waste and improve the efficiency of the catalyst used.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and substitution.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide as the coupling partner. The reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions.

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding boronic acid.

    Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the aryl group from the boronic ester with the aryl halide.

    Oxidation: The major product is the corresponding boronic acid.

    Substitution: The products depend on the nucleophile used but typically involve the replacement of the boronic ester group with the nucleophile.

Scientific Research Applications

2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. This makes it valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It plays a role in the development of new therapeutic agents, particularly in the field of oncology, where biaryl compounds are of interest.

    Industry: The compound is used in the production of materials such as polymers and electronic components due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The primary mechanism of action for 2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is through the Suzuki-Miyaura coupling reaction. This involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparison with Similar Compounds

2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters used in Suzuki-Miyaura coupling reactions:

    Phenylboronic Acid: A simpler boronic acid that is widely used but lacks the electron-withdrawing difluorophenyl group, which can enhance reactivity.

    4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar in structure but with a methoxy group instead of a difluorophenyl group, affecting its electronic properties and reactivity.

    2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine substituent, which can participate in additional types of reactions such as halogen-metal exchange.

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the difluorophenyl group.

Properties

Molecular Formula

C16H17BF2O2S

Molecular Weight

322.2 g/mol

IUPAC Name

2-[4-(3,4-difluorophenyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H17BF2O2S/c1-15(2)16(3,4)21-17(20-15)14-8-11(9-22-14)10-5-6-12(18)13(19)7-10/h5-9H,1-4H3

InChI Key

HRDAXJXXIDLLHK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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